2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione
Description
Properties
CAS No. |
15870-69-6 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
InChI Key |
WTLKCCRXVZCOSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromomethylation of 2-(4-Methylphenyl)isoindoline-1,3-dione
- Starting Material : 2-(4-Methylphenyl)isoindoline-1,3-dione.
- Reaction : Bromomethylation of the methyl group on the para position of the phenyl ring.
- Reagents : Brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids.
- Conditions : Typically carried out under controlled temperature to avoid overbromination.
- Outcome : Selective substitution of the methyl group with bromomethyl, yielding 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione.
This approach leverages the reactivity of benzylic methyl groups toward bromination, a common method in aromatic bromomethylation.
Direct Assembly from 4-(Bromomethyl)phthalic Anhydride Derivatives
- Starting Material : 4-(Bromomethyl)phthalic anhydride or its ester derivatives.
- Reaction : Condensation with aniline or substituted amines to form the isoindoline-1,3-dione ring.
- Catalysts and Solvents : Organic bases like triethylamine and solvents such as acetic acid.
- Temperature : Elevated temperatures (~120 °C) to facilitate ring closure.
- Notes : Protecting groups may be used for carboxyl groups during synthesis to improve yields and selectivity.
This method aligns with processes described for other isoindoline-1,3-dione compounds, where the phthalic anhydride derivative is functionalized prior to ring formation.
Alternative Synthetic Enhancements
- Microwave-Assisted Synthesis : Microwave irradiation has been reported to accelerate reactions involving isoindoline-1,3-dione derivatives, reducing reaction times and improving yields.
- Solvent-Free or Green Chemistry Approaches : Grinding or ultrasonic irradiation methods have been employed for related isoindoline derivatives to enhance environmental compatibility and efficiency.
- Use of Lewis Acids : Lewis acids such as AlCl3, BCl3, or BBr3 have been used to facilitate deprotection or activation steps in isoindoline syntheses.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bromomethylation of methyl precursor | 2-(4-Methylphenyl)isoindoline-1,3-dione | NBS, radical initiator, controlled temp | Selective benzylic bromination | Requires prior methyl derivative |
| Condensation from bromomethylated phthalic anhydride | 4-(Bromomethyl)phthalic anhydride + amines | Triethylamine, acetic acid, ~120 °C | Direct ring formation, scalable | Availability of bromomethylated anhydride |
| Microwave-assisted synthesis | Isoindoline-1,3-dione precursors | Microwave irradiation, solvent-free or solvent | Faster reactions, higher yields | Requires microwave equipment |
| Lewis acid catalysis | Various isoindoline intermediates | AlCl3, BCl3, BBr3 | Facilitates deprotection/activation | Sensitive to moisture, handling precautions |
- The bromomethylation approach is practical for introducing the bromomethyl group post-ring formation, offering regioselectivity.
- Direct synthesis from bromomethylated phthalic anhydride derivatives may provide cleaner products but depends on the availability of such starting materials.
- Microwave-assisted methods have demonstrated advantages in related isoindoline syntheses, suggesting potential applicability to this compound to improve efficiency.
- Use of organic bases like triethylamine and solvents such as acetic acid are common to maintain reaction conditions conducive to ring closure and substitution.
- Protecting groups for carboxyl functions (e.g., methyl esters) are often employed to prevent side reactions during synthesis and are removed under basic or acidic hydrolysis conditions.
The preparation of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione involves classical synthetic organic methodologies adapted from isoindoline-1,3-dione chemistry and aromatic bromomethylation techniques. The most common strategies include bromomethylation of methyl-substituted isoindoline derivatives and condensation of bromomethylated phthalic anhydride derivatives with amines under basic and heated conditions. Advances in microwave-assisted synthesis and green chemistry approaches offer promising improvements in efficiency and environmental impact. Detailed optimization of reaction parameters, such as temperature, solvent, and catalyst choice, is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted isoindoline-1,3-dione derivatives with various functional groups replacing the bromomethyl group.
Oxidation and Reduction Reactions: The major products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
Pharmaceutical Development
2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione has shown promise in medicinal chemistry due to its ability to modulate enzyme activity and influence protein interactions. It has been studied for:
- Cytotoxic Properties : The compound exhibits cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and Raji (Burkitt's lymphoma) cells, inducing apoptosis and necrosis.
- Dopamine Receptor Modulation : It acts as a ligand for dopamine receptors (specifically D2 and D3), which may have implications for treating psychiatric disorders such as schizophrenia .
Biochemical Research
The compound plays a crucial role in biochemical studies due to its interactions with various biomolecules:
- Enzyme Inhibition : It has been shown to inhibit specific cytochrome P450 enzymes, indicating potential applications in drug metabolism studies.
- Protein Interaction Studies : The unique substitution pattern enhances its interaction with biological targets, influencing pharmacokinetic properties compared to similar compounds.
Industrial Applications
In addition to its pharmaceutical applications, 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione is utilized in:
- Dyes and Colorants : Its chemical structure allows for incorporation into dye formulations.
- Polymer Additives : The compound can be used as an additive in polymer production for enhanced properties.
Case Study 1: Anticancer Activity
Research conducted by Najera et al. (2021) investigated the synthesis and biological evaluation of isoindoline derivatives, including 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione. The study found that the compound exhibited significant cytotoxic effects against selected cancer cell lines. The mechanism of action was linked to the induction of apoptosis through modulation of signaling pathways related to cell survival.
Case Study 2: Neuropharmacological Applications
In another study focusing on neuropharmacological properties, it was demonstrated that the compound interacts with dopamine receptors, modulating dopaminergic signaling pathways. This interaction suggests potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and schizophrenia .
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate dopamine receptors, which are involved in various neurological processes .
Comparison with Similar Compounds
Structural and Electronic Modifications
Key Substituents and Their Effects :
- Bromine Position : The bromomethyl group in the target compound offers greater reactivity (via alkylation) compared to the static bromine in 2-(4-bromophenyl) analogs .
- Electron-Withdrawing vs. Donating Groups : Electron-withdrawing substituents (e.g., -Br, -CF3) enhance antimicrobial and enzyme inhibitory activities, while electron-donating groups (e.g., -OCH3) reduce efficacy .
Comparison of Representative Syntheses :
Antimicrobial and Therapeutic Effects :
- Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., 2,4-dichlorobenzyl in ) exhibit superior efficacy.
- Analgesic Activity: Phenylimino derivatives (e.g., 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione) show 1.6× higher activity than metamizole sodium, suggesting that resonance-stabilized substituents enhance pain relief .
- Antiamnesic Effects : 2-(4-Bromophenyl) analogs demonstrate activity in scopolamine-induced memory impairment models, hinting at the bromine atom’s role in crossing the blood-brain barrier .
Biological Activity
2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The primary target of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This compound interacts with the allosteric binding site of the receptor, influencing dopamine signaling pathways. The hydrophobic nature of the compound allows it to effectively traverse cellular membranes, facilitating its biological effects in vivo.
Biological Activity Overview
The biological activity of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione has been evaluated across various studies, highlighting its potential as an anticancer agent and its effects on neurological conditions.
Anticancer Activity
Research indicates that derivatives of isoindoline-1,3-dione can induce apoptosis and necrosis in cancer cell lines. For instance, in a study involving Raji cells (a type of lymphoma), the compound demonstrated significant cytotoxicity.
Table 1: Cytotoxic Activity of Isoindoline Derivatives
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 2a | 27.030 ± 1.43 | Moderate activity |
| 2b | 8.808 ± 0.47 | High activity |
| 3c | 1.184 ± 0.06 | Very high activity |
| Cabozantinib | 16.350 ± 0.86 | Reference drug |
In this table, IC50 values indicate the concentration required to inhibit cell viability by 50%. Compounds such as 3c exhibited superior cytotoxicity compared to cabozantinib, a known anticancer agent .
Neurological Effects
The compound has also shown promise in neurological research. It has been observed to reverse Parkinsonism induced by neurotoxic agents in animal models, suggesting potential applications in treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the efficacy of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione:
- Apoptosis Induction : In vitro studies demonstrated that treatment with the compound led to cell cycle arrest and increased apoptosis rates in HCT-116 colorectal cancer cells.
- Neuroprotective Effects : Animal studies indicated that administration of the compound at specific dosages resulted in reduced behavioral symptoms associated with Parkinson's disease models.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound is neutral and hydrophobic, allowing for effective absorption and distribution within biological systems. Its ability to penetrate cellular membranes is crucial for its therapeutic effects.
Q & A
Basic: What are the key spectroscopic characteristics for verifying the structural integrity of 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione?
Answer:
The compound can be characterized using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy . For example:
- <sup>1</sup>H NMR (500 MHz, CDCl₃): Peaks at δ 7.96 (aromatic protons on isoindoline-dione), 7.81 (adjacent aromatic protons), and 7.36 (protons on the bromomethyl-substituted phenyl group) confirm substituent positions .
- IR (neat): Strong absorption at 1715 cm⁻¹ corresponds to the carbonyl groups of the isoindoline-dione moiety .
- <sup>13</sup>C NMR (126 MHz, CDCl₃): Signals at δ 166.9 (carbonyl carbons) and 121.8 (brominated aromatic carbons) validate the core structure .
Methodological Tip: Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in peak assignments .
Advanced: How can reaction path search methods optimize the synthesis of derivatives from 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione?
Answer:
Quantum chemical calculations (e.g., DFT or ab initio methods) can predict feasible reaction pathways. For instance:
- Use transition state analysis to identify energy barriers for nucleophilic substitution at the bromomethyl group.
- Pair computational results with high-throughput screening to test solvent effects (e.g., polar aprotic vs. protic solvents) on reaction yields .
Example Workflow:
Simulate reaction coordinates using software like Gaussian or ORCA.
Validate predictions with small-scale experiments.
Apply statistical design of experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading) .
Basic: What experimental precautions are critical when handling brominated intermediates like 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione?
Answer:
- Safety Protocols: Use fume hoods, gloves, and eye protection due to the compound’s potential lachrymatory and alkylating properties.
- Stability Testing: Monitor for decomposition via TLC or HPLC under varying storage conditions (light, temperature) .
Methodological Tip: Implement real-time IR monitoring during synthesis to detect unintended side reactions (e.g., hydrolysis of the bromomethyl group) .
Advanced: How can researchers resolve contradictions in reactivity data for bromomethyl-substituted isoindoline-diones?
Answer:
Contradictions often arise from solvent polarity, steric effects, or competing mechanisms. A systematic approach includes:
Cross-Validation: Compare experimental kinetic data with computational simulations (e.g., using transition state theory) .
Isotopic Labeling: Use deuterated analogs to trace reaction pathways (e.g., <sup>2</sup>H NMR for hydrogen transfer studies).
Multivariate Analysis: Apply principal component analysis (PCA) to disentangle solvent and substituent effects .
Case Study: Conflicting SN1 vs. SN2 mechanisms can be clarified by studying leaving-group kinetics in polar aprotic solvents .
Basic: What purification techniques are effective for isolating 2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione?
Answer:
- Recrystallization: Use hexane/EtOAc mixtures (10:2 ratio) to achieve high purity (Rf = 0.71) .
- Column Chromatography: Optimize silica gel elution with gradient solvents (e.g., hexane → ethyl acetate) to separate brominated byproducts.
Methodological Tip: Monitor purity via melting point analysis (118–123°C) and compare with literature values .
Advanced: How can theoretical frameworks guide the design of novel derivatives from this compound?
Answer:
- Retrosynthetic Analysis: Break down the target derivative into synthons, focusing on the bromomethyl group as a reactive site for cross-coupling (e.g., Suzuki-Miyaura) .
- Electronic Structure Modeling: Calculate Fukui indices to predict electrophilic/nucleophilic regions for functionalization .
- Reactor Design: Apply dimensionless numbers (e.g., Damköhler) to scale up reactions while maintaining selectivity .
Basic: What analytical tools are essential for quantifying degradation products of this compound?
Answer:
- HPLC-MS : Detect brominated fragments (e.g., m/z corresponding to [M-Br]+ ions).
- X-ray Crystallography : Resolve structural changes in degraded crystals (e.g., loss of bromine) .
Methodological Tip: Use <sup>79/81</sup>Br isotopic patterns in mass spectra to confirm degradation pathways .
Advanced: How can machine learning improve reaction optimization for bromomethyl-substituted isoindoline-diones?
Answer:
- Data Curation : Compile kinetic and spectroscopic datasets from literature and in-house experiments.
- Algorithm Selection : Train neural networks (e.g., graph convolutional networks) to predict optimal conditions (e.g., catalyst, solvent) .
- Feedback Loops : Integrate robotic platforms for automated parameter adjustment based on real-time HPLC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
